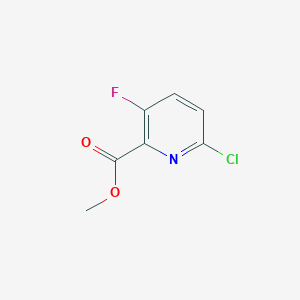

Methyl 6-chloro-3-fluoropicolinate

CAS No.:

Cat. No.: VC13368186

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClFNO2 |

|---|---|

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | methyl 6-chloro-3-fluoropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5ClFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 |

| Standard InChI Key | NFOWALMRMRAOIZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=N1)Cl)F |

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 6-chloro-3-fluoropicolinate belongs to the picolinate ester family, featuring a pyridine ring substituted with chlorine () at position 6, fluorine () at position 3, and a methyl ester () at position 2 . The spatial arrangement of these groups influences its reactivity and intermolecular interactions, as evidenced by its computed 3D conformer (PubChem CID: 46311240) .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 6-chloro-3-fluoropyridine-2-carboxylate | |

| SMILES | COC(=O)C1=C(C=CC(=N1)Cl)F | |

| InChIKey | NFOWALMRMRAOIZ-UHFFFAOYSA-N | |

| Molecular Formula | ||

| Exact Mass | 188.9992843 Da |

Synthetic Routes and Optimization

Reaction Scheme:

Physicochemical and Computed Properties

Lipophilicity and Solubility

The compound’s computed value of 2.1 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with its role in hydrophobic reaction environments.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.4 Ų |

Stability and Reactivity

The ester group’s susceptibility to hydrolysis under acidic or basic conditions necessitates anhydrous storage. The electron-withdrawing effects of and substituents enhance the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution reactions at position 2 or 4.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery Intermediates

The compound’s halogenated pyridine core is a privileged scaffold in medicinal chemistry. For example:

-

Antibacterial Agents: Fluoroquinolone analogs incorporating similar structures exhibit DNA gyrase inhibition .

-

Kinase Inhibitors: The ester moiety serves as a prodrug form, enhancing bioavailability of carboxylic acid drugs .

Agrochemical Development

Chlorine and fluorine substituents are hallmarks of modern pesticides. Methyl 6-chloro-3-fluoropicolinate may act as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Regulatory and Compliance Status

As a research-grade chemical, the compound falls under general industrial chemical regulations:

-

EU REACH: Requires registration if manufactured/imported ≥1 ton/year.

-

US TSCA: Listed on the Toxic Substances Control Act Inventory.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume